molecular formula C18H19N5S B2984053 3-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole CAS No. 2380193-10-0

3-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole

Cat. No. B2984053
CAS RN: 2380193-10-0
M. Wt: 337.45
InChI Key: UTFWWRXIAWERCB-UHFFFAOYSA-N
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Description

The compound “3-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole” is a complex organic molecule that contains several interesting functional groups. These include a benzimidazole ring, a thiadiazole ring, and an azetidine ring. The presence of these rings suggests that this compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzimidazole ring might be formed through a condensation reaction, while the thiadiazole and azetidine rings might be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, due to the presence of several different ring structures. These rings may be arranged in various ways, depending on the specific synthesis route used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, it’s likely to be a solid at room temperature, and its solubility in different solvents would depend on the specific functional groups present in the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in the development of new drugs or materials. Additionally, research could be conducted to optimize its synthesis and to better understand its physical and chemical properties .

properties

IUPAC Name

3-cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5S/c1-2-4-15-14(3-1)19-17(12-7-8-12)23(15)13-9-22(10-13)18-20-16(21-24-18)11-5-6-11/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFWWRXIAWERCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NSC(=N2)N3CC(C3)N4C5=CC=CC=C5N=C4C6CC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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